molecular formula C11H7FN2O B2489099 2-Amino-5-(4-fluorophenyl)furan-3-carbonitrile CAS No. 708976-50-5

2-Amino-5-(4-fluorophenyl)furan-3-carbonitrile

Cat. No.: B2489099
CAS No.: 708976-50-5
M. Wt: 202.188
InChI Key: PWVFOQJSCOFXFO-UHFFFAOYSA-N
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Description

2-Amino-5-(4-fluorophenyl)furan-3-carbonitrile is an organic compound with the molecular formula C11H7FN2O. It is a heterocyclic compound containing a furan ring substituted with an amino group, a fluorophenyl group, and a nitrile group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-(4-fluorophenyl)furan-3-carbonitrile typically involves the reaction of 4-fluorobenzaldehyde with malononitrile in the presence of ammonium acetate and acetic acid. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the furan ring .

Industrial Production Methods: the synthetic route mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its efficacy in treating various diseases, including cancer and bacterial infections.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Amino-5-(4-fluorophenyl)furan-3-carbonitrile is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to its biological effects. The compound may inhibit the activity of certain enzymes or interfere with cellular signaling pathways, contributing to its antimicrobial and anticancer properties .

Comparison with Similar Compounds

Uniqueness: The presence of the fluorine atom in 2-Amino-5-(4-fluorophenyl)furan-3-carbonitrile imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it a valuable compound for further research and development in various scientific fields .

Properties

IUPAC Name

2-amino-5-(4-fluorophenyl)furan-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FN2O/c12-9-3-1-7(2-4-9)10-5-8(6-13)11(14)15-10/h1-5H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWVFOQJSCOFXFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(O2)N)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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